4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
CAS No.: 478259-25-5
Cat. No.: VC6602725
Molecular Formula: C16H18N2O4
Molecular Weight: 302.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478259-25-5 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.33 |
| IUPAC Name | 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O4/c1-21-8-7-17-16(20)14-9-12(10-18-14)15(19)11-3-5-13(22-2)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,20) |
| Standard InChI Key | XNIBFMABPPGKSA-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrrole ring substituted at the 2-position with a carboxamide group and at the 4-position with a 4-methoxybenzoyl moiety. The carboxamide nitrogen is further functionalized with a 2-methoxyethyl chain, introducing both hydrophilic (methoxy) and hydrophobic (aromatic) regions . Key structural identifiers include:
The IUPAC name, 4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, reflects its substituent arrangement. The methoxy groups enhance solubility in polar solvents, while the aromatic system facilitates π-π stacking interactions .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis (e.g., by MolCore BioPharmatech) involves multi-step organic reactions :
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Pyrrole Ring Formation: Cyclization of γ-diketones with ammonium acetate yields the pyrrole core.
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Benzoylation: Friedel-Crafts acylation introduces the 4-methoxybenzoyl group using methoxybenzoyl chloride and a Lewis catalyst.
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Carboxamide Functionalization: Reaction of the pyrrole-2-carboxylic acid with 2-methoxyethylamine via carbodiimide-mediated coupling.
Critical parameters include temperature control during benzoylation (60–80°C) and stoichiometric precision in carboxamide formation to minimize byproducts .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring acylation occurs exclusively at the pyrrole 4-position.
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Purity: Chromatographic purification is required to achieve ≥97% purity, as residual solvents (e.g., DMF) can persist .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at ~1.9, comparable to analogs like 5-(4-methoxybenzoyl)-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (logP = 1.92) . This moderate lipophilicity suggests balanced membrane permeability and aqueous solubility, ideal for drug candidates .
Stability Profile
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Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar carboxamides .
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Photostability: The methoxybenzoyl group may undergo photodegradation under UV light, necessitating storage in amber glass .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in API synthesis. MolCore BioPharmatech supplies it under ISO-certified conditions for antineoplastic and anti-inflammatory drug development .
Materials Science
The conjugated pyrrole system could be exploited in organic semiconductors. Similar compounds exhibit hole mobility >0.1 cm²/V·s, suggesting utility in OLEDs .
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